![molecular formula C16H9NO2 B5742403 3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5742403.png)
3H-naphtho[1,2,3-de]quinoline-2,7-dione
Overview
Description
3H-Naphtho[1,2,3-de]quinoline-2,7-dione is a polycyclic heteroaromatic compound characterized by a fused naphthoquinoline scaffold with two ketone groups at positions 2 and 5. This compound has garnered significant attention in medicinal chemistry due to its dual functionality as a kinase inhibitor and a luminescent dye precursor.
- Kinase Inhibition: The compound was first identified as a potent inhibitor of apoptosis signal-regulating kinase 1 (ASK1), with ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1) demonstrating a Ki of 500 nM in vitro . ASK1 inhibition is clinically relevant for neurodegenerative and cardiovascular diseases.
- Dye Applications: Derivatives such as Solvent Red 52 (3-methyl-6-[(4-methylphenyl)amino]-3H-naphtho[1,2,3-de]quinoline-2,7-dione) are used in industrial dyes due to their excellent lightfastness and solubility in organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-600676 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and reagents under controlled temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of WAY-600676 would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process would include rigorous quality control measures to ensure the consistency and safety of the final product. The exact methods and conditions used in industrial production are proprietary and not publicly available.
Chemical Reactions Analysis
Types of Reactions
WAY-600676 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperature, pressure, and pH to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives of WAY-600676, while reduction may yield reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
Kinase Inhibition
One of the significant applications of 3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives is their role as inhibitors of specific kinases. For instance, a study identified a derivative known as ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate (NQDI-1), which acts as an inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). This compound exhibited a competitive inhibition profile with a K(i) value of 500 nM, indicating its potential for therapeutic use in treating cardiac and neurodegenerative disorders .
Glycogen Synthase Kinase 3 (GSK-3) Inhibition
Another application involves the inhibition of Glycogen Synthase Kinase 3 (GSK-3), which is implicated in various diseases including cancer and diabetes. A study reported two potent inhibitors derived from the 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione scaffold with IC50 values of 1.63 µM and 20.55 µM for GSK-3β . These compounds demonstrated selectivity against other kinases and showed promise for further development as CNS-active agents.
Fluorescent Probes
The compound's derivatives have also been utilized as fluorescent probes for biological imaging. A recent study synthesized a series of 1-alkylamino derivatives that serve as fluorophores with significant fluorescence quantum yields (up to 0.39). Notably, one derivative was able to selectively stain lipid droplets in living cells, making it a valuable tool for cellular imaging studies .
Structure-Activity Relationship (SAR) Studies
The design and optimization of new derivatives often involve SAR studies to understand how structural modifications affect biological activity. The aforementioned studies on GSK-3 inhibitors included SAR analyses that revealed the importance of specific functional groups for enhancing potency and selectivity against different kinase isoforms . These insights are crucial for guiding future drug development efforts.
Potential in Cancer Therapy
The applications of this compound derivatives extend into oncology. Compounds derived from this scaffold have shown efficacy in inhibiting the proliferation of cancer cell lines. For example, certain derivatives demonstrated significant phototoxic effects on human breast carcinoma cell lines . This highlights their potential use as chemotherapeutic agents.
Summary Table of Applications
Mechanism of Action
WAY-600676 exerts its effects by selectively inhibiting the mTOR kinase, a key regulator of cell growth and proliferation. It binds to the ATP-binding site of mTOR, preventing the phosphorylation and activation of downstream targets such as ribosomal protein S6 kinase (S6K) and protein kinase B (AKT). This inhibition disrupts the mTOR signaling pathway, leading to reduced cell growth and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Kinase Inhibitors Targeting ASK1 and GSK-3β
Table 1: Key Kinase Inhibitors Derived from 3H-Naphtho[1,2,3-de]quinoline-2,7-dione
Key Findings :
- NQDI-1 remains the benchmark ASK1 inhibitor due to its competitive binding mode and specificity, validated in ischemia-reperfusion injury models .
- 1-(Phenylamino) derivatives exhibit enhanced glycogen synthase kinase-3β (GSK-3β) inhibition but reduced ASK1 affinity, highlighting the importance of the N1 substituent for kinase selectivity .
- Imidazo[1,2-a]pyridines (e.g., compound from Terao et al., 2012) show superior ASK1 inhibition (IC50 = 10 nM) via optimized hydrogen bonding with the kinase hinge region .
Luminescent Dyes and Triazole Derivatives
Table 2: Luminescent and Triazole-Based Analogues
Key Findings :
- Solvent Red 52’s stability in organic matrices makes it superior for dye applications compared to simpler quinoline derivatives .
- Triazole-functionalized analogues exhibit tunable luminescence, with microwave-assisted synthesis improving yields (>90%) for optoelectronic uses .
Mechanistic and Selectivity Insights
Structure-Activity Relationships (SAR)
- N1 Substitutions: Alkyl/aryl groups at N1 (e.g., phenethylamino in BRD 7389) enhance kinase binding but reduce dye solubility .
- C3 Modifications : Methyl groups improve dye stability, while bulkier substituents (e.g., triazoles) disrupt kinase binding but enhance luminescence .
- Ketone Positions : The 2,7-dione motif is critical for ASK1 inhibition, as removal abolishes activity .
Selectivity Profiles
Biological Activity
3H-naphtho[1,2,3-de]quinoline-2,7-dione, also known as 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione (3-MNQ), is a heterocyclic organic compound belonging to the naphthoquinone family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections detail the biological activity of 3-MNQ, including its mechanisms of action, therapeutic potential, and research findings.
Chemical Structure and Properties
The molecular formula of 3-MNQ is C17H11NO2. Its structure features fused naphthalene and quinoline rings with a dione functional group at positions 2 and 7. The presence of a methyl group at position 3 enhances its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C17H11NO2 |
IUPAC Name | 3-Methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione |
Melting Point | Not specified |
Solubility | Varies with solvent |
Antimicrobial Properties
Research indicates that 3-MNQ exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating infections caused by these microorganisms .
Anticancer Activity
The anticancer properties of 3-MNQ have been explored extensively. It has been identified as a promising scaffold for developing kinase inhibitors, particularly targeting glycogen synthase kinase-3 (GSK-3) isoforms. In vitro studies demonstrated that certain analogs of 3-MNQ possess IC50 values in the low micromolar range (e.g., IC50 = 4.1 µM for some derivatives), indicating strong inhibitory effects on cancer cell proliferation .
The mechanism by which 3-MNQ exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : It inhibits specific kinases such as GSK-3α and GSK-3β, which are crucial in various signaling pathways associated with cancer progression .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis .
- Cell Cycle Arrest : Some studies suggest that it can cause cell cycle arrest in the G1 phase, thereby inhibiting cell division .
Study on Anticancer Effects
In a recent study published in Pharmaceuticals, researchers synthesized several derivatives of 3-MNQ and evaluated their anticancer properties against human breast carcinoma cell lines. The study found that certain derivatives exhibited significant cytotoxicity with IC50 values below 10 µM. The most potent compound showed enhanced selectivity towards cancer cells compared to normal cells .
Antimicrobial Efficacy Assessment
A comparative study assessed the antimicrobial efficacy of 3-MNQ against common bacterial pathogens. The results indicated that it inhibited bacterial growth effectively at concentrations ranging from 10 to 50 µg/mL. This positions 3-MNQ as a candidate for further development into antimicrobial agents .
Q & A
Basic Research Questions
Q. What is the primary significance of 3H-naphtho[1,2,3-de]quinoline-2,7-dione in kinase inhibition research?
This compound and its derivatives, such as NQDI-1, are potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), with a Ki of 500 nM. ASK1 is a therapeutic target for cardiovascular and neurodegenerative diseases. The inhibitory activity was confirmed via in vitro kinase assays using recombinant ASK1 and ATP-competitive mechanisms validated through Lineweaver-Burk plots .
Q. How is this compound synthesized and characterized?
Synthesis typically involves multi-step organic reactions, such as condensation and cyclization, to introduce functional groups (e.g., ethyl carboxylate at position 1). Characterization employs NMR, mass spectrometry, and X-ray crystallography. For example, NQDI-1 (ethyl 2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate) was structurally validated to ensure correct regiochemistry and purity (>95% by HPLC) .
Q. What experimental methods are used to assess the compound’s kinase inhibition profile?
In vitro kinase assays with recombinant kinases (e.g., ASK1, Aurora A, CK2) and specific substrates (e.g., myelin basic protein for ASK1) are standard. Activity is quantified via radiometric or fluorescence-based methods. Selectivity is determined by testing inhibition across a panel of kinases at concentrations ranging from 1 nM to 10 µM .
Advanced Research Questions
Q. How can researchers optimize the selectivity of this compound derivatives for specific kinases?
Structure-activity relationship (SAR) studies are critical. For example, substituting the ethyl group in NQDI-1 with bulkier aryl groups reduces off-target effects on kinases like FGFR1 or Tie2. Computational docking (e.g., Glide software) and pharmacophore filtering improve selectivity by targeting unique ATP-binding pocket residues (e.g., Lys709 in ASK1) .
Q. What methodologies resolve contradictory data on inhibitory potency across studies?
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Use orthogonal assays (e.g., SPR, ITC) to validate binding kinetics. For instance, NQDI-1’s IC50 varies between 300–3000 nM depending on ATP levels; normalizing data to ATP Km values ensures comparability .
Q. How can computational tools enhance the design of CNS-targeted derivatives?
In silico protocols incorporating QikProp ADME predictions (e.g., blood-brain barrier permeability) and DFT calculations (tautomeric stability) guide scaffold modification. Benchmarking with Glide docking improves virtual screening accuracy for CNS-penetrant inhibitors, as demonstrated in glycogen synthase kinase-3β (GSK-3β) inhibitor development .
Q. What strategies address isoform-specific activity (e.g., GSK-3α vs. GSK-3β)?
Isoform selectivity is achieved by targeting divergent residues (e.g., Thr138 in GSK-3β vs. Ser71 in GSK-3α). Kinetic analysis (e.g., Kd measurements) and co-crystallography identify critical interactions. For example, 1-(phenylamino)-3H-naphtho[1,2,3-de]quinoline-2,7-dione derivatives show 5-fold selectivity for GSK-3β over GSK-3α .
Q. Methodological Considerations
Properties
IUPAC Name |
14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9(17),10,12-heptaene-8,15-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO2/c18-14-8-12-9-4-1-2-5-10(9)16(19)11-6-3-7-13(17-14)15(11)12/h1-8H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTSKAPUYEZZYQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC(=O)NC4=CC=CC(=C43)C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.